

3-Bromo-2-fluorophenol as a building block in medicinal chemistry

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Compound of Interest

Compound Name: *3-Bromo-2-fluorophenol*

Cat. No.: *B134220*

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Application Notes: 3-Bromo-2-fluorophenol in Medicinal Chemistry

Introduction

3-Bromo-2-fluorophenol is a highly functionalized aromatic building block increasingly recognized for its utility in medicinal chemistry. Its strategic placement of a bromine atom, a fluorine atom, and a phenolic hydroxyl group offers a versatile scaffold for the synthesis of complex pharmaceutical agents.^[1] The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, the ortho-fluorine atom can modulate the pKa of the phenol and improve metabolic stability, and the hydroxyl group provides a site for etherification or esterification.^[2] This combination makes **3-bromo-2-fluorophenol** an attractive starting material for developing novel therapeutics, particularly in the areas of oncology and enzyme inhibition.

Key Applications

- **Kinase Inhibitor Synthesis:** Halogenated phenols are crucial components in many kinase inhibitors, which are a cornerstone of targeted cancer therapy.^[2] The 3-bromo-2-fluorophenyl moiety can be incorporated into scaffolds designed to target the ATP-binding site of kinases. For example, it is a valuable precursor for intermediates used in the synthesis of MEK inhibitors like Trametinib, which targets the MAPK/ERK signaling pathway.^{[3][4]} Dysregulation of this pathway is a critical factor in the proliferation of various cancers.

[5] The unique electronic properties imparted by the fluorine and bromine atoms can enhance binding affinity and selectivity for the target kinase.

- Enzyme Inhibition: Derivatives of bromophenols have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. These include:
 - Carbonic Anhydrases (CAs): Inhibitors are used to treat glaucoma and epilepsy.
 - Acetylcholinesterase (AChE): Inhibition is a key strategy for treating Alzheimer's disease.
 - Protein Tyrosine Phosphatase 1B (PTP1B): A major target for the treatment of type 2 diabetes and obesity.
 - Aldose Reductase (AR), α -glucosidase, and α -amylase: These are important targets for managing diabetic complications.
- Antimicrobial and Anticancer Agents: Bromophenol derivatives isolated from marine sources or synthesized in the laboratory have shown potent antibacterial and anticancer activities.[6] [7] The presence of bromine is often associated with enhanced biological activity.[7] **3-Bromo-2-fluorophenol** provides a robust starting point for creating libraries of novel compounds to be screened for these activities.

Data Presentation

Table 1: Physicochemical Properties of **3-Bromo-2-fluorophenol**

Property	Value	Reference
CAS Number	156682-53-0	[8]
Molecular Formula	C ₆ H ₄ BrFO	[8]
Molecular Weight	191.00 g/mol	[8]
IUPAC Name	3-bromo-2-fluorophenol	[1]

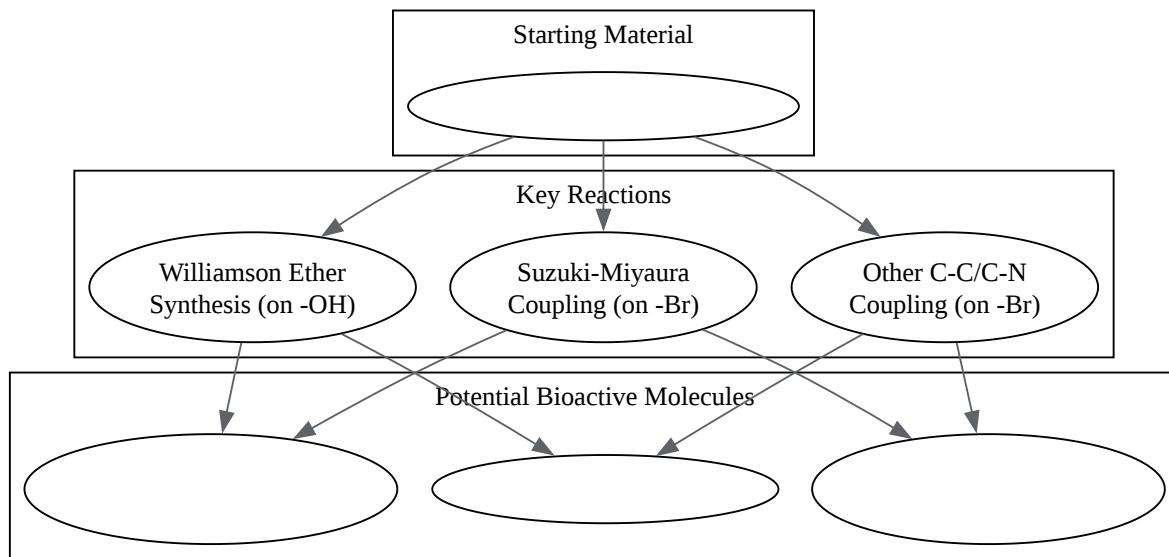
| Polar Surface Area | 20.2 Å² |[8] |

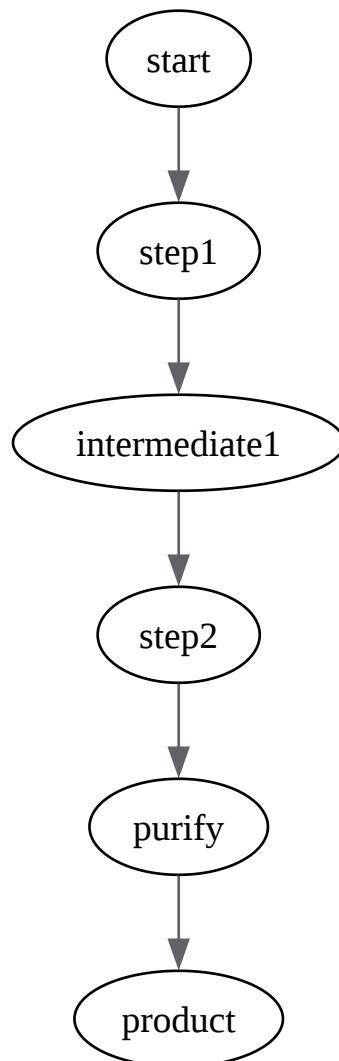
Table 2: Representative Biological Activities of Bromophenol Derivatives This table summarizes the inhibitory activities of various bromophenol derivatives, illustrating the therapeutic potential of this class of compounds.

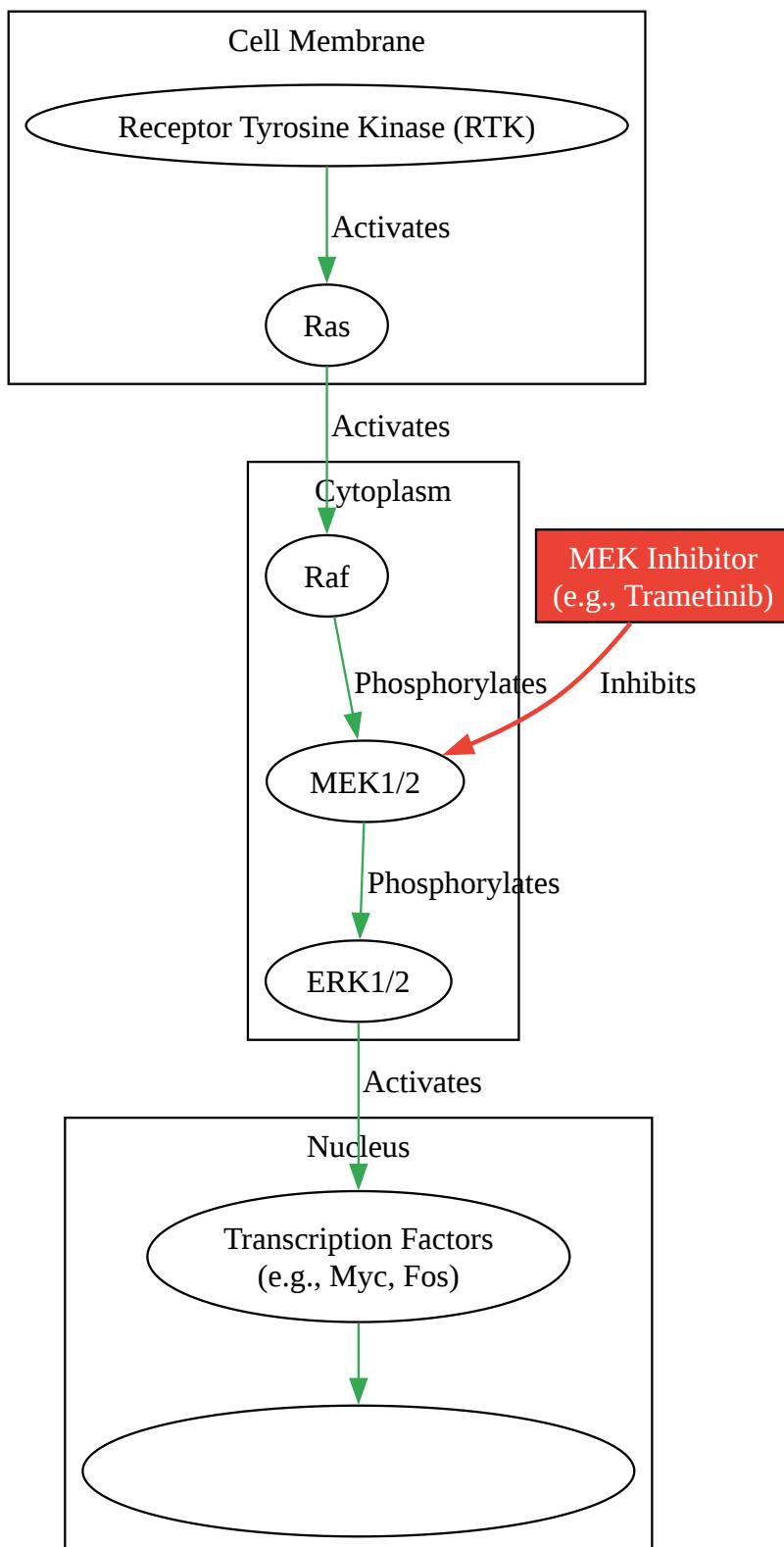
Enzyme/Cell Line	Compound Class	Activity Range (IC ₅₀ /K _i)	Potential Therapeutic Area	Reference(s)
Human Cancer				
Cell Lines (A549, HCT-8, etc.)	Dibenzyl Bromophenols	IC ₅₀ : 1.8 - 7.4 nM	Oncology	[7]
Human Cancer Cell Lines (DLD-1, HCT-116)	Polyhalogenated Bromophenols	IC ₅₀ : 1.32 - 20.4 μM	Oncology	[7]
Aldose Reductase (AR)	Bromophenol Derivatives	K _i : 0.05 - 1.13 μM	Diabetes	
α-Glucosidase	Bromophenol Derivatives	K _i : 43.62 - 144.37 nM	Diabetes	
α-Amylase	Bromophenol Derivatives	IC ₅₀ : 9.63 - 91.47 nM	Diabetes	

| K562 (Leukemia) | Acetylated Bromophenol | IC₅₀: ~25 μM at 72h | Oncology | [6] |

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Experimental Protocols

Protocol 1: General Williamson Ether Synthesis

This protocol describes the formation of an ether by reacting **3-Bromo-2-fluorophenol** with an alkyl halide under basic conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Materials:
 - **3-Bromo-2-fluorophenol** (1.0 eq)
 - Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
 - Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)
 - Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
 - Reaction vessel (round-bottomed flask), magnetic stirrer, inert atmosphere (N₂ or Ar)
- Procedure:
 - To a dry reaction vessel under an inert atmosphere, add **3-Bromo-2-fluorophenol** and the anhydrous solvent.
 - Cool the solution to 0 °C using an ice bath.
 - Carefully add the sodium hydride portion-wise to the stirred solution. CAUTION: Hydrogen gas is evolved.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
 - Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
 - Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

- Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of a **3-bromo-2-fluorophenol** derivative with an arylboronic acid to form a biaryl compound.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Materials:
 - **3-Bromo-2-fluorophenol** derivative (e.g., from Protocol 1) (1.0 eq)
 - Arylboronic acid (1.2 eq)
 - Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5 - 5 mol%)
 - Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
 - Solvent system (e.g., Toluene/Water, Dioxane/Water)
 - Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
- Procedure:
 - To a reaction vessel, add the **3-bromo-2-fluorophenol** derivative, arylboronic acid, palladium catalyst, and base.
 - Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
 - Add the degassed solvent system via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
- Once complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the layers and extract the aqueous phase with the organic solvent (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the biaryl product.

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